3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 93020-33-8
VCID: VC21438160
InChI: InChI=1S/C16H18N2O6S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)18-11-4-6-12(7-5-11)25(17,20)21/h4-9H,1-3H3,(H,18,19)(H2,17,20,21)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula: C16H18N2O6S
Molecular Weight: 366.4g/mol

3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide

CAS No.: 93020-33-8

Cat. No.: VC21438160

Molecular Formula: C16H18N2O6S

Molecular Weight: 366.4g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide - 93020-33-8

Specification

CAS No. 93020-33-8
Molecular Formula C16H18N2O6S
Molecular Weight 366.4g/mol
IUPAC Name 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide
Standard InChI InChI=1S/C16H18N2O6S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)18-11-4-6-12(7-5-11)25(17,20)21/h4-9H,1-3H3,(H,18,19)(H2,17,20,21)
Standard InChI Key FZJBOEPGCLNCTI-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characterization

Molecular Identification

3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is identified by several key chemical parameters that define its unique identity in chemical databases and literature. The compound's fundamental identification data is summarized in the following table:

ParameterValue
CAS Number93020-33-8
Molecular FormulaC₁₆H₁₈N₂O₆S
Molecular Weight366.4 g/mol
IUPAC Name3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide
PubChem Compound ID1232686

This compound features a distinctive chemical structure characterized by a 3,4,5-trimethoxybenzene core connected through an amide linkage to a 4-sulfamoylphenyl group, creating a molecule with multiple functional groups that contribute to its chemical and potential biological properties.

Structural Representation

The molecular structure of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide can be precisely represented using various chemical notations that capture its atomic arrangement and connectivity:

Notation TypeRepresentation
Standard InChIInChI=1S/C16H18N2O6S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)18-11-4-6-12(7-5-11)25(17,20)21/h4-9H,1-3H3,(H,18,19)(H2,17,20,21)
Standard InChIKeyFZJBOEPGCLNCTI-UHFFFAOYSA-N
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Canonical SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

These notations provide computational tools for identifying the compound across chemical databases and predict its properties through cheminformatics approaches.

Physical and Chemical Properties

Structural Features and Reactivity

The chemical reactivity of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is primarily determined by its functional groups:

  • The trimethoxy groups are relatively stable and typically unreactive under physiological conditions, but may participate in demethylation reactions under certain enzymatic conditions.

  • The amide bond provides structural rigidity and resistance to hydrolysis compared to esters, contributing to potential metabolic stability.

  • The sulfamoyl group exhibits weak acidic properties due to the sulfonamide NH2 protons, which can be deprotonated under basic conditions, potentially affecting the compound's interactions with proteins.

  • The aromatic rings may participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites, potentially contributing to molecular recognition processes.

These structural features collectively influence the compound's chemical behavior and potential biological interactions, making it a subject of interest for various research applications.

Synthesis and Manufacturing Methods

Synthetic Routes

The synthesis of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide typically involves condensation reactions between appropriately substituted benzoyl chlorides and amine-containing precursors. A common synthetic approach includes the following steps:

  • Preparation of 3,4,5-trimethoxybenzoyl chloride from the corresponding carboxylic acid using thionyl chloride or other chlorinating agents.

  • Nucleophilic acyl substitution reaction between the activated acid chloride and 4-aminobenzenesulfonamide (sulfanilamide) to form the amide bond.

  • Purification procedures including recrystallization or column chromatography to obtain the pure compound.

The reaction typically proceeds under mild conditions, often requiring a base such as triethylamine or pyridine to neutralize the hydrogen chloride generated during the amide formation. The efficiency of this synthetic route depends on reaction parameters including temperature, solvent choice, and stoichiometry of reagents.

Alternative Synthetic Strategies

Alternative synthetic approaches for 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide may include:

  • Coupling of 3,4,5-trimethoxybenzoic acid with 4-aminobenzenesulfonamide using peptide coupling reagents such as carbodiimides (DCC, EDC) or HATU.

  • Acylation of 4-nitrobenzenesulfonamide with 3,4,5-trimethoxybenzoyl chloride, followed by reduction of the nitro group and subsequent diazotization and hydrolysis.

  • Convergent synthesis approaches involving the preparation of key intermediates that can be assembled in the final steps.

The selection of a particular synthetic route would depend on factors including availability of starting materials, desired scale, equipment capabilities, and environmental considerations.

Spectral Analysis and Characterization

Analytical Methods for Identification

Several analytical techniques can be employed for the identification and characterization of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, methoxy groups, amide proton, and sulfamoyl protons.

    • ¹³C NMR would reveal carbon signals for carbonyl carbon, aromatic carbons, and methoxy carbons.

  • Infrared (IR) Spectroscopy:

    • Expected characteristic absorption bands include amide C=O stretching, N-H stretching, S=O stretching from the sulfamoyl group, and C-O stretching from methoxy groups.

  • Mass Spectrometry:

    • The molecular ion peak would correspond to the molecular weight of 366.4 g/mol, with fragmentation patterns potentially including loss of methoxy groups and cleavage of the amide bond.

  • X-ray Crystallography:

    • Would provide definitive confirmation of the three-dimensional structure if suitable crystals could be obtained.

These analytical methods collectively provide complementary information for comprehensive characterization of the compound.

Comparative Analysis with Similar Compounds

Structural Analogs and Derivatives

Comparing 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide with structurally related compounds provides insights into structure-activity relationships and potential modifications:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamideC₁₆H₁₈N₂O₆S366.4 g/molBase compound
3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamideC₁₉H₁₉N₃O₆S₂449.5 g/molAddition of a thiazole ring to the sulfamoyl group
3,4,5-trimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamideC₂₀H₂₁N₃O₇S447.46 g/molAddition of methylisoxazole to the sulfamoyl group

These structural variations create compounds with potentially different physicochemical properties, target selectivity, and biological activities. The incorporation of heterocyclic rings (thiazole, isoxazole) to the basic scaffold may modulate membrane permeability, metabolic stability, and binding affinity to specific biological targets.

Functional Group Contributions

  • Trimethoxy Pattern:

    • The 3,4,5-trimethoxy arrangement on the benzene ring is found in various bioactive natural products and pharmaceuticals.

    • This substitution pattern can influence electron distribution, lipophilicity, and stereochemical preferences.

  • Amide Linkage:

    • Provides conformational rigidity to the molecule.

    • Offers hydrogen bond donor and acceptor capabilities for molecular recognition.

    • Contributes to metabolic stability compared to more labile functional groups.

  • Sulfamoyl Group:

    • Contains both hydrogen bond donors and acceptors.

    • Introduces acidic properties that can be significant for protein binding.

    • May enhance water solubility compared to non-sulfonated analogs.

Understanding these contributions allows for rational modification of the compound structure to achieve desired properties for specific applications.

Future Research Directions

Experimental Gaps and Opportunities

Current literature reveals several knowledge gaps regarding 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide that present opportunities for future research:

  • Comprehensive physical property characterization, including solubility profiles, partition coefficients, and thermal stability.

  • Detailed spectroscopic analysis using modern instrumental techniques to establish reference spectra and facilitate identification.

  • Biological activity screening against diverse targets to identify potential therapeutic applications.

  • Structure-activity relationship studies through systematic modification of the basic scaffold.

  • Investigation of potential metabolic pathways and stability under physiological conditions.

Addressing these gaps would significantly enhance understanding of this compound and its potential applications.

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